methanone dihydrochloride CAS No. 1286265-79-9](/img/structure/B2592609.png)
[4-(Aminomethyl)piperidin-1-yl](pyridin-4-yl)methanone dihydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
“4-(Aminomethyl)piperidin-1-ylmethanone dihydrochloride” is a chemical compound with the formula C12H17N3O・2HCl . It is used for research and development . The compound is not classified under the GHS classification .
Molecular Structure Analysis
The molecular structure of this compound consists of a piperidine ring bound to a pyridine ring through a methanone group . The compound also contains two hydrochloride ions .Physical And Chemical Properties Analysis
The compound has a molecular weight of 292.2 . Other physical and chemical properties such as density, melting point, and boiling point are not specified in the available resources .Scientific Research Applications
Synthesis and Characterization
Researchers have developed methodologies for the synthesis and characterization of related compounds, demonstrating the chemical versatility and potential of [4−(Aminomethyl)piperidin−1−yl](pyridin−4−yl)methanonedihydrochloride. For instance, Wu Feng (2011) reported on the three-component synthesis of a novel pyridine derivative using malononitrile, 4-methoxybenzaldehyde, and piperidine, showcasing an efficient synthetic route for related compounds (Wu Feng, 2011). Similarly, Zheng Rui (2010) explored the synthesis of a closely related compound through amidation, Friedel-Crafts acylation, and hydration, achieving a significant yield and demonstrating the compound's synthetic accessibility (Zheng Rui, 2010).
Antimicrobial Activity
Research into the antimicrobial properties of pyridine derivatives, including those structurally similar to [4−(Aminomethyl)piperidin−1−yl](pyridin−4−yl)methanonedihydrochloride, has shown promising results. Patel et al. (2011) synthesized new pyridine derivatives and evaluated their in vitro antimicrobial activity, revealing variable and modest activity against investigated strains of bacteria and fungi, indicating potential applications in developing new antimicrobial agents (Patel, Agravat, & Shaikh, 2011).
Structural Studies and Theoretical Calculations
Karthik et al. (2021) conducted thermal, optical, etching, and structural studies, along with theoretical calculations on a synthesized compound, revealing significant insights into the compound's stability and electronic properties. The study emphasized the importance of structural and electronic analyses in understanding the physicochemical properties of such compounds (Karthik et al., 2021).
Medicinal Chemistry Applications
A noteworthy application in medicinal chemistry is the pharmacological evaluation of novel derivatives as TRPV4 antagonists for pain treatment, as described by Tsuno et al. (2017). This research identified specific derivatives showing analgesic effects in animal models, highlighting the therapeutic potential of structurally related compounds in pain management (Tsuno et al., 2017).
properties
IUPAC Name |
[4-(aminomethyl)piperidin-1-yl]-pyridin-4-ylmethanone;dihydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17N3O.2ClH/c13-9-10-3-7-15(8-4-10)12(16)11-1-5-14-6-2-11;;/h1-2,5-6,10H,3-4,7-9,13H2;2*1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HXLUHOADMRFJHJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1CN)C(=O)C2=CC=NC=C2.Cl.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H19Cl2N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
292.20 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

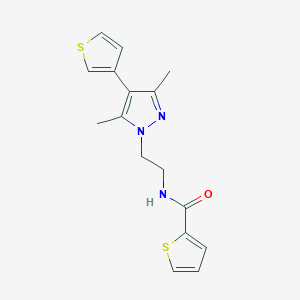

![N-[(3S,4S)-3-Hydroxy-1,2,3,4-tetrahydroquinolin-4-yl]-N-methyl-2-nitrobenzenesulfonamide](/img/structure/B2592529.png)
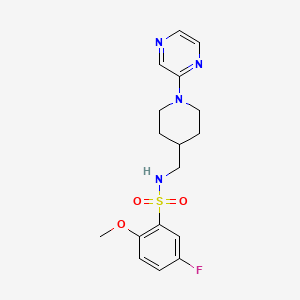

![2-[2-(1,3-benzodioxol-5-yl)-4-oxopyrazolo[1,5-a]pyrazin-5(4H)-yl]-N-(4-bromo-3-methylphenyl)acetamide](/img/structure/B2592535.png)
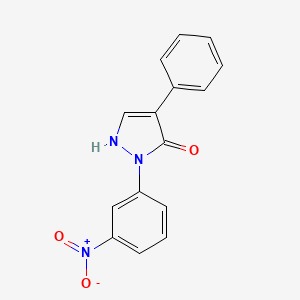
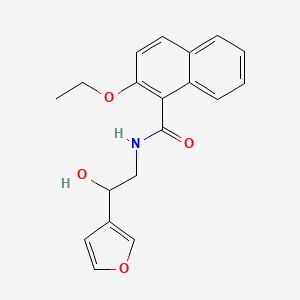
![2-(4-Acetylbenzamido)-6-methyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide hydrochloride](/img/structure/B2592542.png)
![N-butyl-N'-(2-tert-butyl-4,6-dihydrothieno[3,4-c]pyrazol-3-yl)oxamide](/img/structure/B2592544.png)

![(11Z)-N-(2-methoxyphenyl)-11-[(3,4,5-trimethoxyphenyl)imino]-2,3,6,7-tetrahydro-1H,5H,11H-pyrano[2,3-f]pyrido[3,2,1-ij]quinoline-10-carboxamide](/img/structure/B2592546.png)
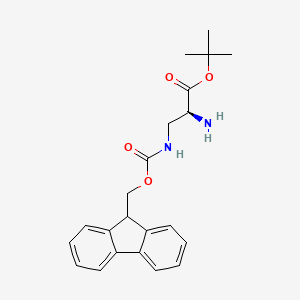
![(4-([1,2,4]Triazolo[4,3-b]pyridazin-6-yl)-1,4-diazepan-1-yl)(pyridin-3-yl)methanone](/img/structure/B2592549.png)